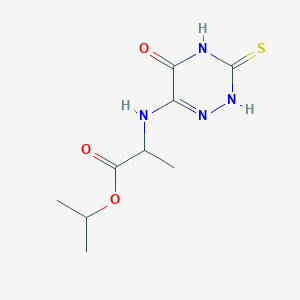
isopropyl N-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Isopropyl N-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)alaninate is a useful research compound. Its molecular formula is C9H14N4O3S and its molecular weight is 258.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 258.07866149 g/mol and the complexity rating of the compound is 380. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Isopropyl N-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)alaninate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C₈H₁₂N₄O₃S
- CAS Number : 303794-19-6
- Linear Formula : Isopropyl ((5-Oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)acetate
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. The compound's structural analogs have demonstrated significant antiproliferative effects against various cancer cell lines.
- Mechanism of Action : The compound is believed to inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Inhibition of TS leads to apoptosis and cell cycle arrest in cancer cells .
- Case Studies :
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Some derivatives exhibit significant inhibition against bacteria such as Escherichia coli and Staphylococcus aureus.
| Compound | Activity Against | IC₅₀ (μM) |
|---|---|---|
| Compound 6 | E. coli | 12.5 |
| Compound 7 | S. aureus | 15.0 |
| Isopropyl N-(5-oxo...) | E. coli, S. aureus | TBD |
Structure–Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of isopropyl N-(5-oxo...) compounds. The presence of the thioxo group is essential for maintaining activity; modifications that alter this group often lead to a loss of potency .
Key Findings from SAR Studies:
- Thioxo Group : Essential for activity; methylation leads to inactivity.
- Alkyl Chain Variations : Shorter alkyl chains tend to improve potency compared to bulky groups.
- Substituent Effects : The introduction of electron-withdrawing groups can enhance activity by stabilizing the active form of the compound.
Synthesis Pathways
The synthesis of isopropyl N-(5-oxo...) typically involves multi-step reactions starting from simple precursors like anthranilic acid or isatoic anhydride followed by cyclization reactions with carbon disulfide and potassium hydroxide .
Properties
IUPAC Name |
propan-2-yl 2-[(5-oxo-3-sulfanylidene-2H-1,2,4-triazin-6-yl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3S/c1-4(2)16-8(15)5(3)10-6-7(14)11-9(17)13-12-6/h4-5H,1-3H3,(H,10,12)(H2,11,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNNXTZEHRQZCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NC1=NNC(=S)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














